7-((R)-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is known for its unique structural features, which contribute to its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route involves the use of 7-aminocephalosporic acid as a starting material.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as bacterial penicillin-binding proteins (PBPs). By binding to these proteins, the compound inhibits the synthesis of bacterial cell walls, leading to cell lysis and death. This mechanism is similar to that of other β-lactam antibiotics, which target PBPs and disrupt bacterial cell wall integrity .
Comparison with Similar Compounds
Similar Compounds
Cefotetan: Another β-lactam antibiotic with a similar bicyclic structure and mechanism of action.
Cefoxitin: Shares structural features and antibacterial activity with 7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
Cefmetazole: A cephamycin antibiotic with comparable biological properties.
Uniqueness
What sets 7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its specific substitution pattern and the presence of the methylsulfonamido group, which may confer unique pharmacokinetic and pharmacodynamic properties. These features can influence its spectrum of activity, stability, and resistance to bacterial enzymes .
Properties
Molecular Formula |
C17H22N4O5S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
7-[[(2R)-2-amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H22N4O5S2/c1-9-8-27-16-12(7-21(16)14(9)17(23)24)19-15(22)13(18)10-4-3-5-11(6-10)20-28(2,25)26/h3-6,12-13,16,20H,7-8,18H2,1-2H3,(H,19,22)(H,23,24)/t12?,13-,16?/m1/s1 |
InChI Key |
AXCHGNKILFCXGJ-MFOWVQHXSA-N |
Isomeric SMILES |
CC1=C(N2CC(C2SC1)NC(=O)[C@@H](C3=CC(=CC=C3)NS(=O)(=O)C)N)C(=O)O |
Canonical SMILES |
CC1=C(N2CC(C2SC1)NC(=O)C(C3=CC(=CC=C3)NS(=O)(=O)C)N)C(=O)O |
Origin of Product |
United States |
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